Isophysalin A

Cancer stem cell inhibition Breast cancer STAT3/IL-6 signaling

Researchers studying NF-κB post-IκBα degradation or BCSC stemness face a tool gap: most physalins target upstream nodes or lack anti-CSC activity. Isophysalin A bridges this gap-its α,β-unsaturated ketone Michael acceptor covalently binds IKKβ cysteine residues, inhibiting RelA/p50 nuclear translocation downstream of IκBα degradation, while simultaneously suppressing STAT3 phosphorylation and IL-6 signaling to reduce mammosphere formation and induce BCSC apoptosis. • ≥98% HPLC purity; NMR/MS-confirmed structural identity • Powder; -20°C storage; DMSO-soluble • Batch-consistent for reproducible assay development

Molecular Formula C28H30O10
Molecular Weight 526.5 g/mol
Cat. No. B3027709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophysalin A
Molecular FormulaC28H30O10
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=O)CC=CC7=CC6O)C)O)C)OC(=O)C2=C
InChIInChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,14-15,17-19,29,34-35H,1,7-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26+,27+,28-/m0/s1
InChIKeyQACVUYYDSXFEJW-HFEQLSJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isophysalin A: Chemical Profile and Class Distinctions


Isophysalin A (CAS 1363398-67-7, C28H30O10, MW 526.5) is a steroidal secosteroid belonging to the physalin subclass of withanolides, first isolated and structurally characterized from Physalis alkekengi var. franchetii (Chinese lantern) [1]. The compound features an α,β-unsaturated ketone moiety within its cage-shaped secosteroid scaffold that functions as a Michael reaction acceptor (MRA), enabling covalent conjugation with glutathione (GSH) and targeting of multiple cysteine residues on IKKβ, a mode of action distinct from reversible, non-covalent NF-κB inhibitors [2]. Commercially available at ≥98% purity from multiple vendors for research applications, Isophysalin A is supplied as a powder requiring storage at -20°C and solubilization in DMSO [3].

Isophysalin A vs. Physalin Analogs: Structural Specificity


Physalins are not functionally interchangeable. Structure-activity relationship (SAR) studies demonstrate that the right-side partial structure of physalins, including the α,β-unsaturated ketone moiety present in Isophysalin A, governs the specific molecular target and downstream signaling node inhibited [1]. While type B physalins bearing a C5-C6 olefin (such as Isophysalin A) inhibit nuclear translocation and DNA binding of the RelA/p50 dimer downstream of IκBα degradation, 5β,6β-epoxy derivatives inhibit NF-κB activation at an earlier step via suppression of IκBα phosphorylation and degradation [2]. Furthermore, pharmacokinetic studies reveal stark absorption differences among physalins: physalin B and isophysalin B exhibit negligible oral absorption in rats, whereas other physalins demonstrate measurable systemic exposure—underscoring that in-class substitution without structural verification can yield fundamentally different bioavailability profiles [3].

Isophysalin A: Comparative Evidence


Breast Cancer Stem Cell Inhibition

Isophysalin A functions as a potent inhibitor of breast cancer stem cells (BCSCs), a property not demonstrated for physalin A, physalin O, physalin L, or physalin G in comparable assays. While these four comparator physalins have documented anti-inflammatory and general cytotoxic activities, only Isophysalin A has been validated to inhibit mammosphere formation, reduce CSC populations, and suppress STAT3 and IL-6 signaling specifically in BCSC models [1].

Cancer stem cell inhibition Breast cancer STAT3/IL-6 signaling

Post-IκBα NF-κB Inhibition

Structure-activity relationship studies reveal a fundamental mechanistic divergence between type B physalins bearing a C5-C6 olefin (including Isophysalin A) and 5β,6β-epoxy physalin derivatives. Type B physalins inhibit nuclear translocation and DNA binding of the RelA/p50 dimer—events downstream of IκBα degradation—whereas 5β,6β-epoxy derivatives act upstream by inhibiting IκBα phosphorylation and degradation [1]. This distinction means Isophysalin A and epoxy-physalins such as physalin A inhibit NF-κB signaling at different nodes within the pathway, with distinct implications for downstream transcriptional outcomes.

NF-κB signaling IKKβ targeting Anti-inflammatory mechanism

Covalent IKKβ Cysteine Targeting

Isophysalin A contains an α,β-unsaturated ketone moiety that enables it to function as a Michael reaction acceptor (MRA), forming covalent conjugates with glutathione (GSH) and targeting multiple cysteine residues on IKKβ [1]. This covalent binding mode distinguishes Isophysalin A from reversible, ATP-competitive IKKβ inhibitors (e.g., LY2409881, IC50 = 30 nM) and from non-covalent NF-κB inhibitors. Among the five physalins evaluated for MRA activity—physalin A, isophysalin A, physalin O, physalin L, and physalin G—all exhibited GSH conjugation capacity, confirming that this mechanism is conserved within the class; however, the specific cysteine residues targeted and downstream functional consequences vary with structural modifications to the right-side partial cage structure [2].

Covalent inhibition IKKβ Glutathione conjugation

Vendor Purity and Quality Control

Commercial suppliers of Isophysalin A (CAS 1363398-67-7) consistently specify purity of ≥98% as determined by HPLC, with structural identity confirmed by NMR and MS [1]. The compound is supplied as a powder requiring storage at -20°C and solubilization in DMSO for biological assays . This defined purity specification contrasts with the variable purity reported for physalin A and physalin B isolates, which can range from 90% to ≥98% depending on extraction and purification methodology .

Purity specification Quality control Procurement

Isophysalin A: Key Applications


BCSC and STAT3/IL-6 Research

Isophysalin A is the only physalin with peer-reviewed validation as an inhibitor of breast cancer stem cell stemness, demonstrated via suppression of mammosphere formation, colony formation, and cell migration, alongside increased BCSC apoptosis [1]. It specifically inhibits STAT3 phosphorylation and IL-6 signaling in BCSC models, making it a preferred tool compound for CSC-focused oncology research. Procurement is recommended for laboratories investigating BCSC-targeted therapeutics, STAT3-dependent oncogenic signaling, or IL-6-mediated tumor microenvironment interactions, where physalin A, O, L, or G would lack the requisite anti-CSC functional profile [1].

Post-IκBα NF-κB Signaling Studies

Isophysalin A inhibits NF-κB signaling at the nuclear translocation and DNA binding step of the RelA/p50 dimer—downstream of IκBα degradation—distinguishing it from 5β,6β-epoxy physalins that block upstream IκBα phosphorylation [2]. Researchers requiring precise pathway node interrogation should select Isophysalin A for studying post-degradation NF-κB regulatory mechanisms. This scenario is particularly relevant for investigations of nuclear import regulation, DNA binding specificity, or transcriptional complex assembly, where epoxy-physalin derivatives would be mechanistically inappropriate comparators [2].

Covalent IKKβ Probe Development

Isophysalin A contains an α,β-unsaturated ketone Michael acceptor that enables covalent conjugation to GSH and targeting of multiple cysteine residues on IKKβ, confirmed via UPLC-MS/MS detection of GSH adducts [3]. This irreversible covalent binding mode supports sustained target engagement distinct from reversible ATP-competitive IKKβ inhibitors. Procurement is indicated for chemical biology studies developing covalent IKKβ probes, irreversible inhibitor screening cascades, or structure-activity relationship campaigns exploring the right-side partial cage structure of physalins for cysteine targeting optimization [2][3].

Standardized Natural Product Pharmacology

Isophysalin A is commercially available with consistent ≥98% purity specifications across multiple vendors, with structural identity confirmed by NMR and MS [4]. This analytical consistency reduces batch-to-batch variability compared to less rigorously characterized physalin isolates. Procurement is recommended for assay development, in vitro pharmacology studies, and collaborative research requiring well-defined natural product standards where reproducibility and material traceability are essential selection criteria [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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